Fucose, tetraacetate

Metabolic Glycoengineering IgG Fucosylation CHO Cell Culture

Challenge: Unprotected L-fucose lacks membrane permeability; alternative acylated analogs show variable incorporation efficiency. Solution: L-Fucose tetraacetate (CAS 109430-94-6), a peracetylated fucose derivative with optimized lipophilicity for cellular uptake. - Metabolic glycoengineering: 3.5x lower effective conc. (20 µM) vs. PEGylated fucose for IgG core fucosylation in CHO cells. - Glycopeptide synthesis: Direct α-selective glycosyl donor for Fmoc-Ser/Thr building blocks (44% yield). - Supply: Multiple pack sizes (mg to g), stable peracetylated form, ambient shipping.

Molecular Formula C14H20O9
Molecular Weight 332.30 g/mol
CAS No. 109430-94-6
Cat. No. B12651027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucose, tetraacetate
CAS109430-94-6
Molecular FormulaC14H20O9
Molecular Weight332.30 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H20O9/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h6-7,12-14H,1-5H3/t7-,12+,13+,14-/m1/s1
InChIKeyOPVYKVGCFWDTOI-SPEPIWJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Fucose Tetraacetate Overview


L-Fucose tetraacetate (CAS 109430-94-6), also referred to as 1,2,3,4-tetra-O-acetyl-L-fucopyranose or 1,2,3,4-tetra-O-acetyl-α-L-fucopyranose, is a peracetylated derivative of the 6-deoxyhexose sugar L-fucose [1]. This compound is classified as a protected carbohydrate intermediate, wherein all four hydroxyl groups of the fucopyranose ring are esterified with acetyl moieties, yielding a molecular formula of C14H20O9 and a molecular weight of 332.30 g/mol . The peracetylation serves to mask the otherwise reactive hydroxyl functionalities, thereby enhancing the compound's stability during storage and its solubility in organic solvents commonly employed in synthetic carbohydrate chemistry .

Protected intermediate Peracetylated fucose donor for organic-solvent-based carbohydrate synthesis and glycoengineering.
Intracellular delivery Lipophilic acetate esters support passive membrane permeation for metabolic glycoengineering studies.
α-Selective glycosylation Enables direct one-step preparation of α-O-fucosylated Fmoc amino acid building blocks for SPPS.

L-Fucose Tetraacetate: Substitution Risks


Substituting L-fucose tetraacetate with unprotected L-fucose or with other peracylated fucose analogs (e.g., tetrapropanoylated or PEGylated fucose) in experimental or manufacturing protocols is generally not feasible due to fundamental differences in physicochemical properties and biological processing. Unprotected L-fucose is highly hydrophilic and exhibits negligible passive membrane permeability, a critical limitation for intracellular delivery in metabolic glycoengineering applications [1]. In contrast, the acetyl groups of L-fucose tetraacetate confer increased lipophilicity, enabling efficient passive diffusion across the plasma membrane. Furthermore, even among acylated analogs, substitution fails because the specific acyl moiety dictates the compound's subsequent intracellular processing and incorporation efficiency. For instance, tetra-O-acetylated and tetra-O-propanoylated fucose analogs are processed differently from PEGylated fucose within the cellular salvage pathway, leading to distinct fucosylation outcomes on recombinant glycoproteins [2]. The selection of L-fucose tetraacetate over alternative acylated fucose analogs directly impacts the level of fucose incorporation and the resultant bioactivity of the glycoprotein product [3]. Therefore, generic substitution without verification of these performance metrics can lead to experimental failure or suboptimal product quality.

Unprotected L-fucose
Lacks acetyl-mediated lipophilicity; may not achieve intracellular delivery due to low membrane permeability.
Differently acylated fucose analogs
Alternative acyl chains (e.g., propanoyl, PEG) can shift intracellular processing and fucosylation profiles, limiting direct substitution.

L-Fucose Tetraacetate: Performance Evidence


Intracellular Delivery Efficiency

L-Fucose tetraacetate demonstrates significantly more efficient intracellular delivery and subsequent incorporation into glycoproteins at lower concentrations compared to PEGylated fucose analogs. In a direct comparative study using an engineered CHO cell line with blocked de novo fucose synthesis, L-fucose tetraacetate achieved significant fucose incorporation at a concentration of 20 µM. In contrast, achieving a comparable, sequential fucosylation of the recombinant glycoprotein with a PEGylated fucose analog required application of increasing concentrations up to 70 µM [1].

Intracellular Delivery
Head-to-head
20 µM vs 70 µM – 3.5-fold lower effective concentration
Supports lower reagent consumption context in CHO fucosylation.
Engineered CHO cells; lectin/MS confirmation.
Metabolic Glycoengineering IgG Fucosylation CHO Cell Culture

CHO Cell Viability and Productivity

L-Fucose tetraacetate exhibits a favorable safety profile for use in mammalian cell culture systems, which is critical for applications in bioproduction and cell-based assays. In a study assessing the impact of acylated fucose analogs on human embryonic kidney (HEK)-293T cells, concentrations of L-fucose tetraacetate up to 500 µM had no substantial negative effects on cell viability or the production of recombinant glycoproteins [1].

Cell Viability
Class-level
No substantial effect at 500 µM
Supports cell-model viability context for HEK-293T studies.
Single study context; verify under specific culture conditions.
Cytotoxicity Recombinant Protein Production HEK-293T Cells

One-Step α-Selective Glycosylation

L-Fucose tetraacetate enables a one-step, α-selective glycosylation reaction with Fmoc-protected serine and threonine, providing a direct route to valuable building blocks for glycopeptide synthesis. Under promotion by boron trifluoride etherate, glycosylation of Fmoc-Ser-OH and Fmoc-Thr-OH with L-fucose tetraacetate yielded the corresponding α-O-fucosylated building blocks in 44% and 35% yield, respectively [1]. Critically, while β-glycosides are formed initially, they undergo a rearrangement under the reaction conditions to yield the more thermodynamically stable α-anomers as the sole isolated products [2].

α-Glycosylation Yield
Reported
Ser: 44%, Thr: 35% (one-step)
Supports synthetic workflow simplification for Fmoc building blocks.
BF3·OEt2, DCM, rt; α-anomer exclusive.
Glycopeptide Synthesis α-Glycosylation Solid-Phase Peptide Synthesis

Enzymatic Deacetylation Behavior

L-Fucose tetraacetate exhibits a distinct enzymatic deprotection profile when treated with immobilized *Candida antarctica* lipase-B (Novozyme N435), which differs markedly from the behavior of peracetylated D-glucose and D-galactose analogs. While peracetylated D-glucose undergoes selective deacetylation at the 4- and 6-positions, providing useful partially protected intermediates, peracetylated L-fucose shows no selectivity under the same conditions, with the main reaction product being fully unprotected L-fucose [1].

Enzymatic Deacetylation
Head-to-head
Non-selective; full deprotection to L-fucose
Supports selection of alternative protecting groups if partial deprotection is required.
C. antarctica lipase-B; contrast with D-glucose peracetate selectivity.
Enzymatic Deacetylation Human Milk Oligosaccharides Selective Deprotection

Crystallographic α-Anomer Confirmation

The major product from the standard acetylation of L-fucose (using acetic anhydride in pyridine) has been unequivocally identified as the α-anomer, 1,2,3,4-tetra-O-acetyl-α-L-fucopyranose, via single-crystal X-ray diffraction at 100 K [1]. The structure was refined to a high resolution with an R factor of 0.033, confirming the absolute stereochemistry and providing a reliable benchmark for analytical characterization (e.g., by specific rotation or NMR) of purchased material [2].

Crystal Structure
Reported
α-anomer confirmed; R = 0.033
Supports stereochemical identity control and QC benchmarking.
Single-crystal XRD at 100 K; high-resolution refinement.
Crystallography Anomeric Purity Quality Control

Defined Physical Properties

L-Fucose tetraacetate can be procured with well-defined and verifiable physical properties, which are essential for confirming identity and purity upon receipt. Commercially available high-purity material (>98.0% by HPLC) exhibits a melting point range of 92.0 to 96.0 °C and a specific rotation [α]²⁰/D of -115.0° to -125.0° (c=1, CHCl₃) . These specifications provide clear, measurable benchmarks for incoming quality control (QC) that are not as stringently defined for less common or custom-synthesized fucose derivatives.

Physical Properties
Data to verify
mp 92–96 °C; [α]²⁰/D -115 to -125° (CHCl₃)
Supports incoming QC verification upon receipt.
Vendor specification; verify against lot-specific COA.
Quality Control Analytical Chemistry Material Specification

L-Fucose Tetraacetate: Validated Applications


Metabolic Glycoengineering for IgG Fucosylation

L-Fucose tetraacetate is a preferred substrate for metabolic glycoengineering aimed at increasing core fucosylation of recombinant IgG antibodies produced in CHO cells. Its superior efficiency allows for significant fucose incorporation at a low concentration of 20 µM, which is 3.5-fold lower than the 70 µM required for PEGylated fucose analogs to achieve a similar effect [1]. This low effective concentration, coupled with its proven biocompatibility at up to 500 µM [2], makes it the compound of choice for fine-tuning antibody effector functions, such as FcγRIIIa binding, without compromising cell viability or protein yield. The use of L-fucose tetraacetate in this context enables a more cost-effective and less disruptive bioprocess for producing afucosylated or hyper-fucosylated therapeutic antibodies.

Fucosylated Building Blocks for SPPS

L-Fucose tetraacetate is the optimal glycosyl donor for the direct, one-step synthesis of peracetylated α-O-fucosylated Fmoc-serine and Fmoc-threonine building blocks, which are essential for the solid-phase peptide synthesis (SPPS) of fucose-containing glycopeptides [1]. The method, using BF₃·OEt₂ promotion, yields the desired α-anomers in 44% and 35% isolated yield, respectively, through a stereoselective rearrangement [2]. This streamlined approach eliminates the need for multi-step protection/deprotection sequences or the use of more complex fucosyl donors, significantly reducing both the time and cost associated with glycopeptide synthesis. Researchers focused on synthesizing O-fucosylated peptides, such as those found in EGF-like domains of Notch receptors or clotting factors, will find L-fucose tetraacetate to be an indispensable and efficient starting material.

C-Fucosyl GDP-Fucose Inhibitor Synthesis

L-Fucose tetraacetate serves as a key starting material for the stereoselective C-glycosidation reactions used to synthesize C-fucopyranosyl analogs of GDP-fucose, which are investigated as potential inhibitors of fucosyltransferases [1]. The α-configuration of the tetraacetate is crucial for the development of conditions that yield either β- or α-C-fucosides with high stereoselectivity [2]. This application leverages the compound's defined stereochemistry and reactivity as a peracetylated glycosyl donor to access stable, non-hydrolyzable analogs of the native sugar nucleotide. For research programs targeting the inhibition of fucosylation pathways—a validated strategy in cancer, inflammation, and infectious disease—L-fucose tetraacetate is a necessary and well-characterized chemical precursor.

CAZyme Activity and Specificity Studies

L-Fucose tetraacetate can be employed as a substrate to probe the activity and specificity of carbohydrate-active enzymes, particularly esterases and lipases. For instance, its distinct behavior with *Candida antarctica* lipase-B, where it undergoes non-selective deacetylation to yield fully deprotected L-fucose, stands in stark contrast to the selective deprotection observed with peracetylated D-glucose [1]. This differential reactivity makes L-fucose tetraacetate a valuable tool for characterizing the active site architecture and substrate specificity of novel or engineered esterases. Furthermore, its use as a protected intermediate allows for the generation of the free sugar *in situ* for subsequent enzymatic transformations, such as those catalyzed by fucosyltransferases. Researchers studying CAZyme mechanisms or developing biocatalytic cascades can utilize L-fucose tetraacetate as a defined substrate to generate specific fucosylated products or to understand the molecular determinants of enzyme selectivity.

Application
Selection Property
Validation Focus
Metabolic glycoengineering studies (IgG fucosylation)
Cell-permeable peracetylated fucose donor
IgG fucosylation efficiency by lectin/MS
α-O-fucosyl Fmoc amino acid building block synthesis
α-Selective glycosylation reactivity under BF₃·OEt₂
Isolated yield and α-anomer purity
C-fucosyl GDP-fucose inhibitor synthesis
C-glycosidation stereoselectivity precursor
Stereochemical outcome of C-glycosidation
Carbohydrate-active enzyme (CAZyme) specificity studies
Differential enzymatic deacetylation substrate
Lipase/esterase regioselectivity profiling

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